molecular formula C13H12N2O5 B4730289 5-(3-hydroxy-4-methoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(3-hydroxy-4-methoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4730289
M. Wt: 276.24 g/mol
InChI Key: XOYRDCNYUNAUQB-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-hydroxy-4-methoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as HM-3, is a synthetic compound that has been studied for its potential applications in various scientific fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been investigated.

Mechanism of Action

The mechanism of action of 5-(3-hydroxy-4-methoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the regulation of cell growth and development.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of 5-(3-hydroxy-4-methoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is its relatively simple synthesis method, which makes it accessible for laboratory experiments. However, one limitation is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 5-(3-hydroxy-4-methoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is the investigation of its potential as an anticancer agent, including the development of more effective formulations and the study of its mechanism of action. Another direction is the exploration of its potential applications in materials science, such as the development of new biosensors and other devices. Finally, the study of this compound as a reagent for the determination of metal ions may lead to the development of new analytical methods and techniques.

Scientific Research Applications

5-(3-hydroxy-4-methoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. In materials science, this compound has been studied for its ability to form self-assembled monolayers on gold surfaces, which can be used in biosensors and other applications. In analytical chemistry, this compound has been used as a reagent for the determination of various metal ions.

properties

IUPAC Name

(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c1-15-12(18)8(11(17)14-13(15)19)5-7-3-4-10(20-2)9(16)6-7/h3-6,16H,1-2H3,(H,14,17,19)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYRDCNYUNAUQB-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)O)/C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-hydroxy-4-methoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
5-(3-hydroxy-4-methoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
Reactant of Route 3
5-(3-hydroxy-4-methoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
Reactant of Route 4
5-(3-hydroxy-4-methoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
5-(3-hydroxy-4-methoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
5-(3-hydroxy-4-methoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

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